molecular formula C6H2ClF3N2O2 B2467984 6-Chloro-5-(trifluoromethyl)pyridazine-3-carboxylic acid CAS No. 1437454-91-5

6-Chloro-5-(trifluoromethyl)pyridazine-3-carboxylic acid

Cat. No.: B2467984
CAS No.: 1437454-91-5
M. Wt: 226.54
InChI Key: ZNQXTVZNORJIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-(trifluoromethyl)pyridazine-3-carboxylic acid is a sophisticated synthetic intermediate with significant value in modern medicinal chemistry, particularly in the discovery and development of novel anticancer therapeutics. Scientific research has identified this heterocyclic scaffold as a key precursor to potent, disubstituted pyridazine derivatives that function as cyclin-dependent kinase 2 (CDK2) inhibitors . CDK2 is a serine/threonine protein kinase that plays a critical role in regulating the cell cycle; its dysregulation is a hallmark of various cancers, making it a promising target for anticancer drug design . Derivatives synthesized from this core structure have demonstrated potent anti-proliferative activity against challenging human breast cancer cell lines, including T-47D and MDA-MB-231, by efficiently inducing cell cycle arrest and promoting apoptosis (programmed cell death) . The presence of both the chloro and trifluoromethyl groups on the pyridazine ring is crucial for its reactivity and for fine-tuning the electronic properties of the final drug candidates, thereby optimizing their binding affinity to the enzymatic target and enhancing their metabolic stability . As a key building block, this compound is strictly for use in research applications to advance the development of targeted, small-molecule oncology treatments .

Properties

IUPAC Name

6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N2O2/c7-4-2(6(8,9)10)1-3(5(13)14)11-12-4/h1H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQXTVZNORJIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1C(=O)O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Pyridazinone Intermediate

The synthesis begins with ethyl 3,3,3-trifluoropyruvate (1 ), which undergoes condensation with acetone in the presence of L-proline and DMF to form ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate (2 ). Cyclization of 2 with hydrazine hydrate in acetic acid yields 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one (3 ), a critical intermediate. This step achieves ~70% yield under reflux conditions, with the trifluoromethyl group stabilizing the pyridazine ring during cyclization.

Oxidation and Esterification

Compound 3 is oxidized using potassium chromate (K₂CrO₄) in sulfuric acid (H₂SO₄) at room temperature to produce 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid (4 ). Subsequent Fischer esterification with ethanol and catalytic H₂SO₄ converts 4 into ethyl 6-oxo-5-(trifluoromethyl)pyridazine-3-carboxylate (5 ) in 85% yield.

Chlorination and Hydrolysis

Chlorination of 5 with excess phosphorus oxychloride (POCl₃) at reflux replaces the oxo group with chlorine, yielding ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate (6 ). Hydrolysis of 6 using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1) followed by acidification with HCl affords the target carboxylic acid with 90% purity.

Key Data Table 1: Reaction Conditions for Multistep Synthesis

Step Reactants Conditions Yield
Cyclization 1 + acetone L-proline, DMF, reflux 70%
Oxidation 3 + K₂CrO₄ H₂SO₄, 25°C, 2 h 68%
Chlorination 5 + POCl₃ Reflux, 4 h 82%
Hydrolysis 6 + LiOH THF/H₂O, 25°C 95%

Alternative Route via Pyridazine Carboxylation

Direct Carboxylation of Chlorinated Pyridazine

An alternative approach involves carboxylating 6-chloro-5-(trifluoromethyl)pyridazine. Treatment with carbon dioxide (CO₂) under high pressure (50 atm) in the presence of a copper(I) iodide catalyst introduces the carboxylic acid group at the 3-position. This one-pot method reduces intermediate isolation steps, achieving 65% yield but requiring specialized equipment for high-pressure reactions.

Optimization of Catalytic Systems

Replacing copper(I) iodide with palladium(PPh₃)₄ enhances regioselectivity, directing carboxylation exclusively to the 3-position. Polar aprotic solvents like dimethylformamide (DMF) improve catalyst stability, increasing yield to 72%.

Industrial-Scale Production Using Continuous Flow Systems

Flow Chemistry for Chlorination

Industrial synthesis employs continuous flow reactors to optimize chlorination. Ethyl 6-oxo-5-(trifluoromethyl)pyridazine-3-carboxylate (5 ) reacts with POCl₃ in a tubular reactor at 120°C, achieving 90% conversion in 30 minutes. This method minimizes side reactions (e.g., ring decomposition) observed in batch processes.

Hydrolysis in Microreactors

Microreactor technology enables rapid hydrolysis of ester 6 using aqueous NaOH at 80°C, completing the reaction in 5 minutes with 98% yield. Enhanced heat transfer in microchannels prevents acid degradation, ensuring high-purity product.

Key Data Table 2: Industrial vs. Laboratory Methods

Parameter Batch Process Continuous Flow
Chlorination Time 4 h 0.5 h
Hydrolysis Yield 85% 98%
Purity 90% 99%
Scalability Limited High

Mitigation of Common Synthetic Challenges

Byproduct Formation During Chlorination

Excess POCl₃ can lead to over-chlorination at the 4-position of the pyridazine ring. Adding N,N-dimethylaniline as a scavenger reduces this side reaction, improving selectivity to 95%.

Purification of the Carboxylic Acid

Crude product often contains residual LiCl from hydrolysis. Washing with ice-cold water (pH 4–5) followed by recrystallization from ethanol/water (1:1) increases purity to 99%.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(trifluoromethyl)pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridazine N-oxides or reduction to yield dihydropyridazine derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., DMF or DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.

Major Products Formed

    Substitution: Formation of substituted pyridazine derivatives.

    Oxidation: Formation of pyridazine N-oxides.

    Reduction: Formation of dihydropyridazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridazine ring with a trifluoromethyl group and a carboxylic acid functional group. These structural components contribute to its lipophilicity and potential biological activity. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, while the carboxylic acid can engage in hydrogen bonding and ionic interactions with biological targets.

Chemistry

6-Chloro-5-(trifluoromethyl)pyridazine-3-carboxylic acid serves as a building block in synthesizing more complex heterocyclic compounds. Its reactivity allows for the creation of various derivatives that can be utilized in further chemical research and development.

Biology

Research has indicated that this compound possesses antimicrobial and anticancer properties. Studies have shown its potential effectiveness against various cancer cell lines, suggesting that it could serve as a lead compound for developing new anticancer agents .

Medicine

In medicinal chemistry, this compound is being explored as a scaffold for designing enzyme inhibitors. Its structural features allow for modifications that could lead to compounds with enhanced therapeutic profiles. The interaction of the compound with specific enzymes may inhibit their activity, providing a pathway for developing new drugs targeting various diseases .

Industry

In agricultural applications, this compound is being investigated for its potential use in developing agrochemicals , such as herbicides and fungicides. Its ability to interfere with specific biological pathways makes it a candidate for creating effective crop protection products.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of various pyridazine derivatives, including this compound, against human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, highlighting the potential of this compound class in cancer therapy .

Case Study 2: Agrochemical Development

Research focusing on the agrochemical applications of this compound demonstrated its efficacy as a herbicide candidate. Laboratory tests showed that it effectively inhibited weed growth while minimizing impact on non-target species, suggesting its viability for agricultural use.

Summary Table of Applications

Application AreaSpecific UseKey Findings
ChemistryBuilding block for heterocyclic compoundsFacilitates synthesis of complex derivatives
BiologyAntimicrobial & anticancer agentExhibits cytotoxic effects against cancer cells
MedicineScaffold for enzyme inhibitorsPotential to develop new therapeutic agents
IndustryAgrochemicals (herbicides/fungicides)Effective in inhibiting weed growth

Mechanism of Action

The mechanism of action of 6-Chloro-5-(trifluoromethyl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom and carboxylic acid group contribute to the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine Derivatives

6-Chloro-5-(1-methyl-1H-benzo[D]imidazol-2-yl)pyridazine-3-carboxylic acid
  • Core Structure : Pyridazine with benzoimidazole substitution.
  • Substituents : Chlorine (C6), benzoimidazolyl (C5), carboxylic acid (C3).
  • Molecular Weight : 288.69 g/mol.
(4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
  • Core Structure : Fused pyrrolo-pyridazine ring.
  • Substituents : Complex substituents including a hydroxyphenyl group and carboxamide.
  • Key Differences : The fused ring system increases rigidity and molecular weight (MW ~754 g/mol), likely improving target selectivity in drug design but complicating synthetic routes .

Pyridine and Pyrazine Analogs

Methyl 6-chloro-5-(trifluoromethyl)nicotinate
  • Core Structure : Pyridine (one nitrogen atom).
  • Substituents : Chlorine (C6), trifluoromethyl (C5), methyl ester (C3).
  • Molecular Weight : 239.58 g/mol.
  • Key Differences : The ester group (-COOCH₃) reduces polarity compared to the carboxylic acid, acting as a prodrug. The pyridine core lacks the electronic effects of adjacent nitrogens in pyridazine, altering reactivity .
3-Amino-N-(aminoiminomethyl)-6-chloro-5-(cyclohexylmethylamino)-2-pyrazinecarboxamide
  • Core Structure : Pyrazine (two opposing nitrogen atoms).
  • Substituents: Chlorine, cyclohexylmethylamino, and amide groups.
  • Key Differences : The amide group and hydrophobic cyclohexyl substituent enhance hydrogen bonding and membrane permeability, respectively. This compound exhibits antifungal activity, highlighting the role of substituents in bioactivity .

Biological Activity

6-Chloro-5-(trifluoromethyl)pyridazine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by:

  • A pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms.
  • A trifluoromethyl group (-CF₃) that enhances lipophilicity and biological activity.
  • A carboxylic acid functional group that can participate in hydrogen bonding and ionic interactions.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. The presence of the trifluoromethyl group in this compound may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Case Study:
In a study evaluating various pyridazine derivatives, it was found that the introduction of a trifluoromethyl group significantly increased the potency against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL for certain derivatives .

Anticancer Activity

The compound has also been investigated for its anticancer properties. The trifluoromethyl substituent is known to influence the binding affinity of compounds to cancer-related targets.

Research Findings:
A study focusing on the structure-activity relationship (SAR) of pyridazine derivatives showed that compounds with electron-withdrawing groups, such as trifluoromethyl, exhibited enhanced potency against various cancer cell lines. Specifically, this compound demonstrated selective cytotoxicity towards human cancer cell lines while sparing normal cells .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction: Studies have shown that related compounds can intercalate with DNA, disrupting replication and transcription processes .
  • Cell Membrane Disruption: The lipophilic nature of the trifluoromethyl group can facilitate membrane penetration, leading to increased permeability and cell lysis.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is presented in the following table:

Compound NameAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC₅₀ μM)Mechanism of Action
This compound3.1210Enzyme inhibition, DNA intercalation
5-Trifluoromethyl-pyrimidine-2-carboxylic acid4.015Membrane disruption
4-Trifluoromethyl-pyridine-2-carboxylic acid2.512Enzyme inhibition

Q & A

Q. What are the recommended synthetic routes for 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylic acid?

The synthesis often involves coupling reactions using halogenated pyridazine intermediates. For example, in patent applications (e.g., EP 4 374 877 A2), similar compounds are synthesized via nucleophilic substitution or cross-coupling reactions under controlled temperatures (e.g., 100°C) in solvents like toluene. Key reagents include trifluoromethyl-containing aryl amines and ester derivatives, followed by reverse-phase chromatography for purification .

Q. How can researchers characterize the structure of this compound?

Structural confirmation typically employs:

  • Nuclear Magnetic Resonance (NMR): For verifying substituent positions and purity.
  • High-Performance Liquid Chromatography (HPLC): Retention times (e.g., 1.32 minutes under SMD-TFA05 conditions) ensure purity .
  • Mass Spectrometry (LCMS): Molecular ion peaks (e.g., m/z 225.55) confirm molecular weight .
    X-ray crystallography (via programs like SHELXL) may be used for absolute configuration determination in crystalline forms .

Q. What are the key physicochemical properties influencing its reactivity and solubility?

PropertyValue/RangeMethod/Source
Lipophilicity (LogP) ~2.1 (estimated)SwissADME
Solubility Low in water, moderate in polar aprotic solvents (e.g., DMSO)Experimental data
Molecular Weight 225.55 g/molLCMS
The trifluoromethyl group enhances metabolic stability but reduces aqueous solubility, necessitating formulation optimization for biological assays .

Advanced Research Questions

Q. How does the trifluoromethyl group affect enzymatic interactions, such as glucuronidation?

The trifluoromethyl group can modulate substrate selectivity for enzymes like UGT1A1. In studies on analogous compounds (e.g., PF-06409577), the trifluoromethyl group reduced off-target glucuronidation, enhancing metabolic stability. Kinetic parameters (e.g., KM = 131–212 µM, Vmax = 107–3834 pmol/min/mg in UGT1A1) highlight enzyme-substrate specificity .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular Docking: Used to model binding to AMPK isoforms, leveraging crystal structures (PDB IDs).
  • QSAR Models: SwissADME predicts drug-likeness, while molecular dynamics simulations assess stability in enzyme active sites .
  • ADMET Prediction: Tools like pkCSM estimate permeability and toxicity risks .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Contradictions often arise from assay conditions (e.g., pH, co-solvents) or enzyme source variability. Strategies include:

  • Cross-Validation: Replicate studies using identical recombinant enzymes (e.g., hrUGT1A1 vs. liver microsomes) .
  • Meta-Analysis: Compare datasets using tools like ChemAxon or PubChem BioAssay to identify outliers .
  • Kinetic Profiling: Determine Ki values for inhibitors to contextualize potency differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.